N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of the benzimidazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Bromophenoxy Group: This can be done through a nucleophilic substitution reaction where the bromophenol reacts with the chlorinated benzimidazole derivative.
Final Amide Formation: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The benzimidazole ring is known for its biological activity, and this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Due to its unique structure, it could be investigated for its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to bind to tubulin, inhibiting microtubule formation, which could be a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like:
Albendazole: Used as an anthelmintic agent.
Fenbendazole: Another anthelmintic with a similar benzimidazole core.
Thiabendazole: Known for its antifungal properties.
Compared to these compounds, N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-(4-BROMOPHENOXY)-2-METHYLPROPANAMIDE features additional functional groups that could confer unique properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19BrClN3O2 |
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Molecular Weight |
484.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19BrClN3O2/c1-23(2,30-16-10-8-15(24)9-11-16)22(29)28-20-13-14(7-12-17(20)25)21-26-18-5-3-4-6-19(18)27-21/h3-13H,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
UPBPYYDRTHQZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)Cl)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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